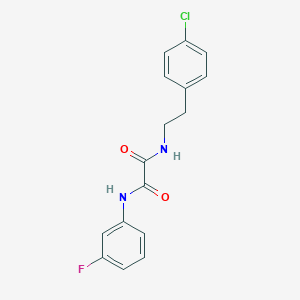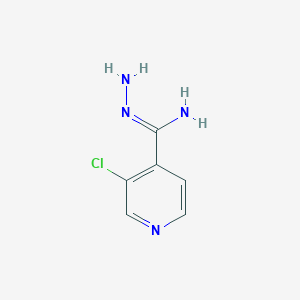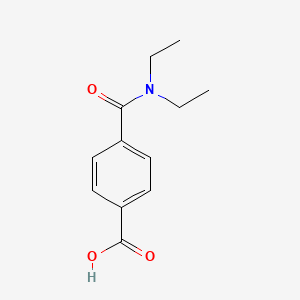
4-(Diethylcarbamoyl)benzoic acid
Übersicht
Beschreibung
4-(Diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(Diethylcarbamoyl)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen
Benzoic Acid Derivatives in Various Industries
4-(Diethylcarbamoyl)benzoic acid, as a derivative of benzoic acid, shares some common applications with other benzoic acid derivatives. Benzoic acid and its derivatives are widely used due to their antibacterial and antifungal properties. These compounds find applications in various industries including food, cosmetics, hygiene, and pharmaceuticals. They are utilized as preservatives and flavoring agents, and their widespread occurrence leads to significant environmental distribution, resulting in extensive human exposure (del Olmo, Calzada, & Nuñez, 2017).
Crystal Structure Determination in Pharmaceuticals
The crystal structure of certain benzoic acid derivatives is crucial in the pharmaceutical industry. For instance, the crystal structure of a drug molecule with a benzoic acid derivative was determined using a combination of NMR spectroscopy, crystal structure prediction, and density functional theory. This methodology is particularly significant for understanding the structure of large drug molecules, which aids in pharmaceutical development (Baias et al., 2013).
Biosensor Development in Microbial Engineering
Benzoic acid derivatives play a role in microbial engineering. A synthetic biosensor was developed to detect different benzoic acid derivatives, including 4-hydroxybenzoic acid. This biosensor is useful for high throughput screening in metabolic engineering, enabling the efficient production of benzoic acid derivatives through genetically modified yeast strains (Castaño-Cerezo et al., 2020).
Thermodynamic Studies in Process Design
In the field of process design, especially in pharmaceutical research, understanding the thermodynamic phase behavior of benzoic acid derivatives is critical. Studies involving benzoic acid and chlorobenzoic acids have focused on their stability and solubility in various solvents, which is crucial for pharmaceutical process design (Reschke et al., 2016).
Role in Organic Synthesis
Benzoic acid derivatives are significant in organic synthesis, particularly in the development of new pharmaceutical compounds. They serve as key structural motifs in drug molecules and natural products. For example, specific benzoic acid derivatives have been utilized for meta-C–H olefination, a method that provides a synthetically useful tool for efficient organic synthesis (Li et al., 2016).
Antimicrobial Activities
Certain benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Nasab et al., 2017).
Safety and Hazards
The safety data sheet for 4-(Diethylcarbamoyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGEKOOJZWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B2719361.png)
![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2719364.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2719365.png)


![1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide](/img/structure/B2719371.png)
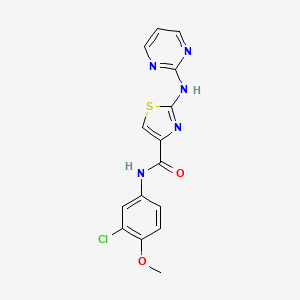
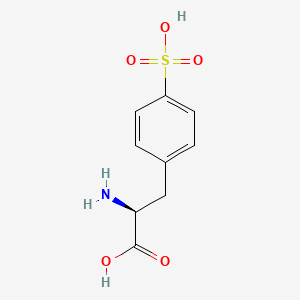
![Tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane](/img/structure/B2719377.png)
